molecular formula C11H14ClNO B7906003 N-(2-Chloro-4-methoxybenzyl)cyclopropanamine

N-(2-Chloro-4-methoxybenzyl)cyclopropanamine

Cat. No.: B7906003
M. Wt: 211.69 g/mol
InChI Key: XBHROZMYUGEIGD-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methoxybenzyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methoxybenzyl)cyclopropanamine typically involves the reaction of 2-chloro-4-methoxybenzylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methoxybenzyl)cyclopropanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Chloro-4-methoxybenzyl)cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)cyclopropanamine
  • 2-Chloro-4-methoxybenzyl bromide
  • 4-Methoxybenzyl chloride

Uniqueness

N-(2-Chloro-4-methoxybenzyl)cyclopropanamine is unique due to the presence of both a chlorine atom and a methoxy group on the benzylamine moiety, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chloro-4-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-14-10-5-2-8(11(12)6-10)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHROZMYUGEIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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